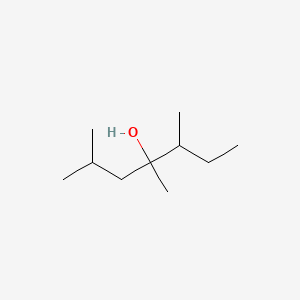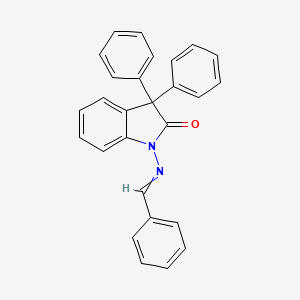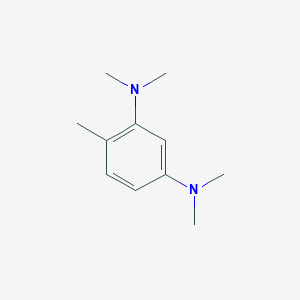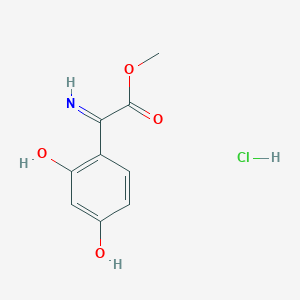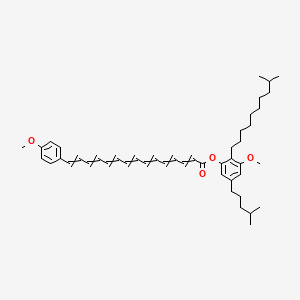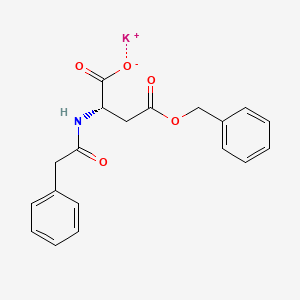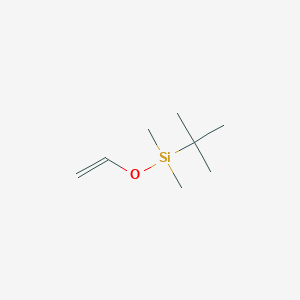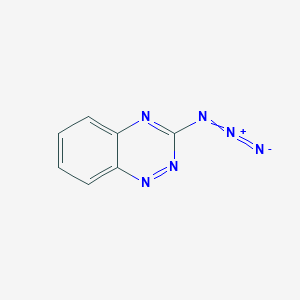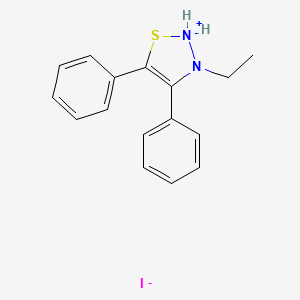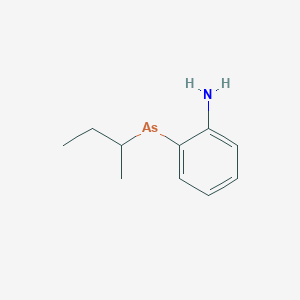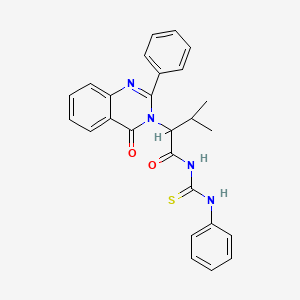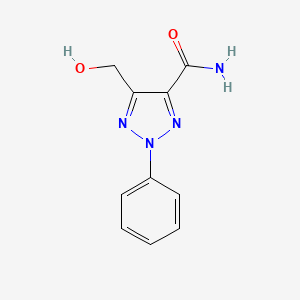![molecular formula C11H22N2O5Si B14473105 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- CAS No. 71550-68-0](/img/structure/B14473105.png)
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This particular compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 5,5-dimethylhydantoin with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinedione derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazolidinedione derivatives.
Substitution: Formation of substituted imidazolidinedione derivatives with different functional groups replacing the trimethoxysilyl group.
Scientific Research Applications
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: A structurally similar compound without the trimethoxysilyl group.
5-Ethyl-5-methyl-2,4-imidazolidinedione: Another imidazolidinedione derivative with different alkyl substituents.
1,3-Dimethyl-2-imidazolidinone: A cyclic derivative of urea with different functional groups.
Uniqueness
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to form strong bonds with various substrates, making it valuable in industrial applications such as coatings and adhesives. Additionally, the trimethoxysilyl group enhances the compound’s solubility and stability in different solvents .
Properties
CAS No. |
71550-68-0 |
|---|---|
Molecular Formula |
C11H22N2O5Si |
Molecular Weight |
290.39 g/mol |
IUPAC Name |
5,5-dimethyl-3-(3-trimethoxysilylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H22N2O5Si/c1-11(2)9(14)13(10(15)12-11)7-6-8-19(16-3,17-4)18-5/h6-8H2,1-5H3,(H,12,15) |
InChI Key |
MGXBYLATDIACQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCC[Si](OC)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


